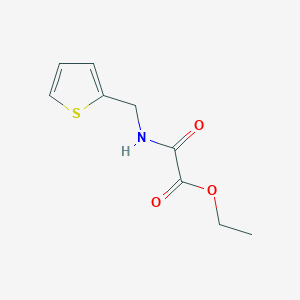
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the condensation of specific precursors, aromatization processes, and the use of catalysts to achieve the desired molecular architecture. For instance, a similar compound was synthesized through a process involving mass spectrometry and spectroscopic methods (FT-IR, NMR) to confirm the structure, showing the complexity and precision required in these syntheses (Sun et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and DFT calculations to confirm the geometry and electronic structure of compounds. The analysis reveals details about the conformation, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For related molecules, studies have shown the alignment of molecular orbitals and quantified interactions within the crystal structure (Sun et al., 2022).
Chemical Reactions and Properties
The reactivity of such compounds can be highlighted by their participation in various chemical reactions, including cyclocondensation and substitution reactions. These reactions often lead to the formation of heterocyclic structures, demonstrating the compound's versatility as a precursor in organic synthesis (Bonacorso et al., 2003).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, depend significantly on the molecular conformation and intermolecular forces within the compound. X-ray crystallography provides insights into the crystal packing and molecular geometry, influencing the compound's physical state and stability (Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the functional groups present in the molecule. Studies on similar compounds have shown how modifications in the molecular structure can affect their chemical behavior, such as the formation of hydrogen bonds and π-π stacking interactions, which play a significant role in determining their reactivity and interaction with other molecules (Song et al., 2008).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pesticide Application
The crystal structure of related compounds, such as benzoylurea pesticides, has been studied to understand their interaction mechanisms. For example, the structural analysis of flufenoxuron reveals how N—H⋯O hydrogen bonds and F⋯F contacts contribute to forming a three-dimensional architecture crucial for its pesticidal activity (Jeon et al., 2014).
Antidepressant Potential
Research into the therapeutic applications of ureas has led to the development of compounds acting as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This dual pharmacological profile suggests a promising approach for treating depression, highlighting the compound's role in advancing antidepressant options (Matzen et al., 2000).
Antimicrobial and Antipathogenic Activities
New thiourea derivatives have been synthesized and characterized for their antipathogenic activity, demonstrating significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of urea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
CNS Agents
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and shown to demonstrate anxiolytic and muscle-relaxant activities, marking them as potential central nervous system (CNS) agents. This highlights the significance of urea compounds in developing treatments for CNS disorders (Rasmussen et al., 1978).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOFBXCZAUWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
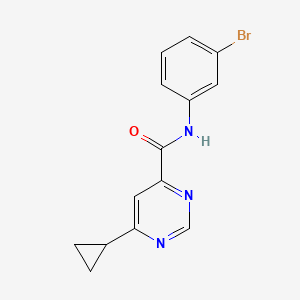
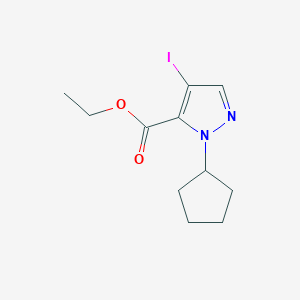

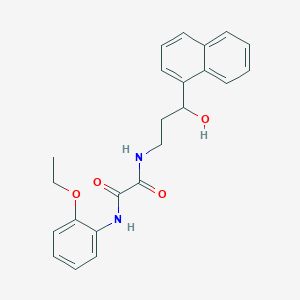
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)
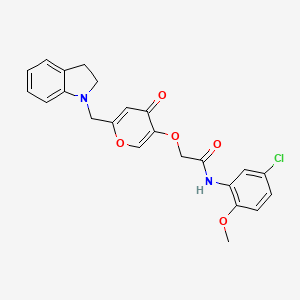
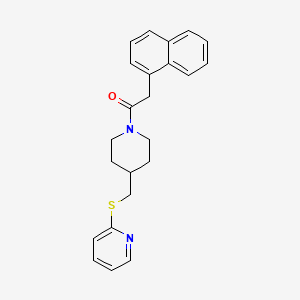
![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)
